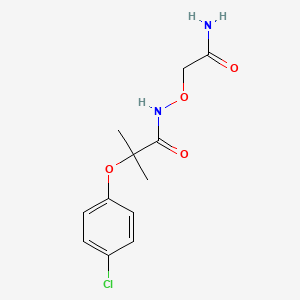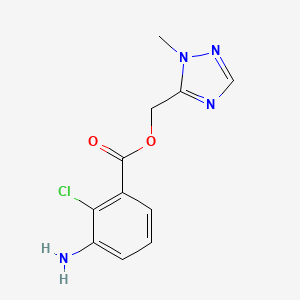![molecular formula C12H21NO5S B6642100 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid, also known as MSPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MSPP belongs to the class of piperidine derivatives and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid is not fully understood, but it is believed to act through multiple pathways. 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has also been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has been found to possess various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid is that it is relatively easy to synthesize and purify. This makes it a useful compound for studying the mechanism of action and potential therapeutic applications. However, one of the limitations of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid is that it has not yet been extensively studied in human clinical trials. Therefore, its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid research. One potential area of research is to investigate its potential as a therapeutic agent in other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of research is to investigate its potential as a pain reliever and anti-inflammatory agent in humans. Additionally, further studies are needed to investigate the safety and efficacy of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid in humans.
Synthesemethoden
3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylsulfonylpropanoic acid with piperidine under controlled conditions to yield the desired product. The purity and yield of 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid can be improved by using suitable purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. 3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-[1-(2-methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5S/c1-9(19(2,17)18)12(16)13-7-3-4-10(8-13)5-6-11(14)15/h9-10H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSWNENFABXWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CCC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)


![1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)
![3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid](/img/structure/B6642081.png)

![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)

![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)